1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
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Description
“1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C11H10Cl3NO4S . It’s a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a trichlorophenyl group, which is a phenyl group with three chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrrolidine ring attached to a sulfonyl group, which is further attached to a trichlorophenyl group . The molecular weight of this compound is 358.625 Da .Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is significant in the synthesis of various pyrrolidine derivatives. Research demonstrates its role in the formation of 1-(arylsulfonyl)pyrrolidines through acid-catalyzed reactions, providing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Moreover, it has been used in the generation of sulfonamides as terminators of cationic cyclisations, playing a crucial role in forming pyrrolidines and aiding the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Interaction with Aminopyrimidine
The compound shows significant interactions with aminopyrimidine derivatives. In a study examining the crystal structures of pyrimethaminium benzenesulfonate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate, the role of sulfonate groups in mimicking carboxylate anions was evident, showing the compound's utility in forming hydrogen-bonded bimolecular ring motifs (Balasubramani et al., 2007).
Creation of Sulfonated Tetrahydropyridine Derivatives
A radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates, with this compound, leads to the creation of sulfonated tetrahydropyridine derivatives. This reaction highlights its potential in organic synthesis (An & Wu, 2017).
Antibacterial and Surface Activity
Research has also explored the antibacterial and surface activity of derivatives of this compound. One study synthesized 1,2,4-triazole derivatives using it as a precursor, revealing its effectiveness in creating biologically active heterocycles with antimicrobial properties and potential use as surface active agents (El-Sayed, 2006).
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO4S/c12-6-4-8(14)10(5-7(6)13)20(18,19)15-3-1-2-9(15)11(16)17/h4-5,9H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHPRDFNUTCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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